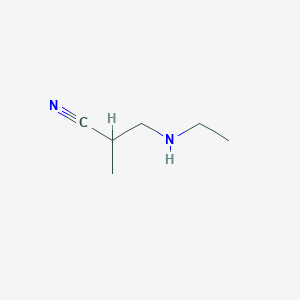
3-(Ethylamino)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-2-methylpropanenitrile, also known as 3-EAMPN, is a synthetic compound used in scientific research. It is a nitrile compound with a unique structure that enables it to be used in a variety of applications, from drug development to biochemistry and physiology. 3-EAMPN is a versatile compound that has been used in a variety of research studies and experiments, due to its unique properties.
Applications De Recherche Scientifique
Radical-Mediated Degradation Studies
Azo compounds, including 2,2'-azobis(2-methylpropanenitrile) (AIBN), are utilized in radical-mediated degradation studies of pharmaceutical compounds. The characterization of N-(1-cyano-1-methylethyl)-2-methylpropanamide during AIBN decomposition highlights its utility in confirming AIBN's effectiveness and monitoring the kinetic formation of free radical species. This application is significant in pharmaceutical sciences for understanding compound stability and degradation pathways (K. Wells-Knecht & D. Dunn, 2019).
Bio-Based Chemical Production
3-Hydroxypropionic acid is recognized as a critical platform chemical derived from bio-based sources. It serves as a precursor for a variety of essential compounds, such as acrylic acid and acrylonitrile, showcasing the relevance of bio-based production methods in creating valuable chemicals from renewable resources. Metabolic engineering and genetically modified organisms play a crucial role in optimizing production efficiency, yield, and substrate utilization, emphasizing the importance of synthetic biology in industrial chemistry (Aladár Vidra & Á. Németh, 2017).
Heterocyclic Compound Synthesis
The novel synthesis of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles highlights the application of nanotechnology in organic synthesis. These compounds exhibit potential antioxidant activity and corrosion inhibition, suggesting their utility in medicinal chemistry and materials science. The study underscores the intersection of nanotechnology with organic chemistry for synthesizing compounds with specific functional properties (G. C. Anjan Kumar et al., 2022).
Corrosion Inhibition
1-(2-ethylamino)-2-methylimidazoline and its derivatives have been studied for their efficacy as corrosion inhibitors, particularly for carbon steel in acid media. This research provides insight into the molecular basis of corrosion inhibition, offering potential applications in the protection of industrial materials. The study highlights the critical role of organic compounds in addressing corrosion, a significant challenge in industrial applications (J. Cruz et al., 2004).
Propriétés
IUPAC Name |
3-(ethylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-6(2)4-7/h6,8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSLHNPBLAMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)


![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)




